molecular formula C9H12ClNO2 B13043872 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol

Cat. No.: B13043872
M. Wt: 201.65 g/mol
InChI Key: KCZAICOPPILPEW-CDUCUWFYSA-N
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Description

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol is a chiral compound with significant importance in various scientific fields. This compound features a phenol group substituted with an amino and hydroxypropyl group, making it a versatile molecule in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the Sharpless asymmetric dihydroxylation of a suitable precursor, followed by further functional group transformations . The reaction conditions often include the use of chiral catalysts and specific reagents to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-bromophenol
  • 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-fluorophenol
  • 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-iodophenol

Uniqueness

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol is unique due to its specific substitution pattern and chiral centers, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI Key

KCZAICOPPILPEW-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)O)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)O)N)O

Origin of Product

United States

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